molecular formula C9H15F2N B13530042 7,7-Difluorospiro[3.5]nonan-2-amine

7,7-Difluorospiro[3.5]nonan-2-amine

Katalognummer: B13530042
Molekulargewicht: 175.22 g/mol
InChI-Schlüssel: VLFNOBOODCBNDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Difluorospiro[35]nonan-2-amine is a chemical compound characterized by the presence of two fluorine atoms and an amine group attached to a spirocyclic nonane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorospiro[3.5]nonan-2-amine typically involves the introduction of fluorine atoms into a spirocyclic nonane precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Difluorospiro[3.5]nonan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

7,7-Difluorospiro[3.5]nonan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism of action of 7,7-Difluorospiro[3.5]nonan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively interact with enzymes, receptors, or other biological molecules. The amine group can form hydrogen bonds or ionic interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7,7-Difluorospiro[3.5]nonane: Lacks the amine group, making it less versatile in terms of chemical reactivity.

    7-Fluorospiro[3.5]nonan-2-amine: Contains only one fluorine atom, resulting in different chemical and biological properties.

    Spiro[3.5]nonan-2-amine:

Uniqueness

7,7-Difluorospiro[3.5]nonan-2-amine is unique due to the presence of two fluorine atoms and an amine group within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H15F2N

Molekulargewicht

175.22 g/mol

IUPAC-Name

7,7-difluorospiro[3.5]nonan-2-amine

InChI

InChI=1S/C9H15F2N/c10-9(11)3-1-8(2-4-9)5-7(12)6-8/h7H,1-6,12H2

InChI-Schlüssel

VLFNOBOODCBNDB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC12CC(C2)N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.